2-(2-Methyl-1,3-thiazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Description
2-(2-Methyl-1,3-thiazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a pyrazole ring connected via an ethanol bridge. This structure combines two pharmacologically relevant heterocycles: the thiazole (a sulfur- and nitrogen-containing ring) and the pyrazole (a nitrogen-rich ring).
Properties
Molecular Formula |
C9H11N3OS |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H11N3OS/c1-6-12-8(5-14-6)2-9(13)7-3-10-11-4-7/h3-5,9,13H,2H2,1H3,(H,10,11) |
InChI Key |
YRHMMRSSUBAHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(C2=CNN=C2)O |
Origin of Product |
United States |
Biological Activity
2-(2-Methyl-1,3-thiazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, a compound characterized by its thiazole and pyrazole moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological assays that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N₃OS, with a molecular weight of 209.27 g/mol. The compound features a thiazole ring fused with a pyrazole structure, which is known to influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole and pyrazole structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to the target molecule have demonstrated effectiveness against various pathogenic bacteria and fungi .
- Anticancer Properties : Thiazole and pyrazole derivatives have been studied for their anticancer effects. Some compounds in this class have displayed cytotoxicity against cancer cell lines such as Jurkat and HT-29, with IC50 values indicating potent activity .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways.
Antimicrobial Activity
A study on related thiazole-pyrazole compounds revealed promising antibacterial activity against pathogens like Xanthomonas species. The effective concentration (EC50) values for some derivatives were significantly lower than those of standard treatments, indicating superior efficacy .
Anticancer Activity
In vitro studies have shown that certain thiazole-pyrazole hybrids exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that a related compound had an IC50 value less than that of doxorubicin against A431 cells .
Structure–Activity Relationship (SAR)
The SAR analysis indicated that substitutions on the thiazole or pyrazole rings could enhance the biological activity. For instance, the presence of electron-donating groups on the phenyl ring significantly increased cytotoxicity .
Case Studies
| Study | Compound | Activity | EC50/IC50 Values |
|---|---|---|---|
| Study 1 | Thiazole-Pyrazole Derivative | Antibacterial | 5.44 μg/mL (against Xac) |
| Study 2 | Similar Pyrazole Compound | Anticancer (Jurkat) | < 10 μM (compared to Doxorubicin) |
| Study 3 | Thiazole Hybrid | Antifungal | Effective against Aspergillus niger |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol showed promising activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Agricultural Applications
Pesticidal Properties
Compounds similar to this compound have been evaluated for their efficacy as pesticides. Research has shown that these compounds can effectively control pests while being less harmful to beneficial insects compared to conventional pesticides .
Herbicidal Activity
Additionally, the compound's herbicidal properties have been explored. Laboratory tests indicated that it could inhibit the growth of certain weed species without adversely affecting crop plants, positioning it as a potential eco-friendly herbicide .
Cosmetic Formulations
Skin Care Products
The incorporation of this compound into cosmetic formulations has been investigated due to its moisturizing and skin-soothing properties. Studies have shown that formulations containing this compound improve skin hydration and reduce irritation, making it suitable for sensitive skin products .
Stability and Efficacy
Formulations developed with this compound demonstrated stability under various environmental conditions, which is crucial for maintaining product efficacy over time. The use of experimental design techniques allowed researchers to optimize formulations for improved sensory and moisturizing properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of derivatives of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at lower concentrations compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Agricultural Impact
Field trials assessing the herbicidal effects of this compound on Amaranthus retroflexus (redroot pigweed) showed a 70% reduction in weed biomass compared to untreated controls. This study suggests its practical application in sustainable agriculture practices aimed at reducing chemical herbicide usage.
Case Study 3: Cosmetic Formulation Development
A formulation containing this compound was tested for skin irritation using patch tests on human volunteers. The results indicated minimal irritation and significant improvement in skin hydration levels after four weeks of use, supporting its inclusion in cosmetic products aimed at sensitive skin care.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural distinction lies in the combination of thiazole and pyrazole moieties. Below is a comparative analysis with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Biological/Physicochemical Notes | References |
|---|---|---|---|---|---|
| 2-(2-Methyl-1,3-thiazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (Target) | C₈H₁₁N₃OS* | ~209.26* | Thiazole (2-methyl), pyrazole (unsubstituted), ethanol linker | Inferred potential for hydrogen bonding due to hydroxyl group; moderate lipophilicity | [12], [14] |
| 2-(2-Methyl-2H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol | C₈H₁₁N₅O | 193.21 | Triazole (2-methyl) replaces thiazole; pyrazole retained | Increased nitrogen content may enhance solubility but reduce metabolic stability | [12] |
| 2-(1,3-Thiazol-4-yl)ethan-1-ol | C₅H₇NOS | 129.18 | Simplified structure: thiazole + ethanol (no pyrazole) | Lower molecular weight; limited hydrogen-bonding capacity compared to target | [14] |
| (2-Methyl-1,3-thiazol-4-yl)methanol | C₅H₇NOS | 129.18 | Thiazole (2-methyl) with methanol substituent | Precursor for thiazole derivatives; higher volatility due to smaller size | [5] |
| 2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol | C₁₃H₁₆N₂OS | 260.35 | Pyrazole substituted with cyclopropylmethyl and thiophene; ethanol retained | Increased steric bulk may improve receptor binding specificity | [15] |
Note: The molecular formula and weight of the target compound are inferred based on structural analysis due to lack of direct data.
Key Differences and Implications
Thiazoles are more lipophilic due to sulfur, whereas triazoles may enhance aqueous solubility. Pyrazole substitution (e.g., cyclopropylmethyl in [15]) can modulate steric effects, impacting binding to biological targets like enzymes or receptors.
Functional Groups: The hydroxyl group in the ethanol linker enables hydrogen bonding, critical for interactions with biological targets. Analogs lacking this group (e.g., (2-Methyl-1,3-thiazol-4-yl)methanol [5]) may exhibit reduced target affinity.
Biological Activity: Thiazole derivatives are prevalent in pharmaceuticals (e.g., Tolvaptan [7]), suggesting the target compound may share bioactivity profiles such as kinase inhibition or ion channel modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
